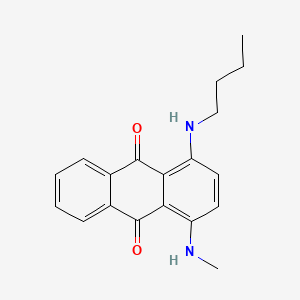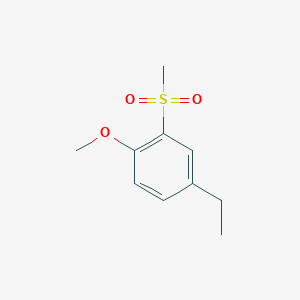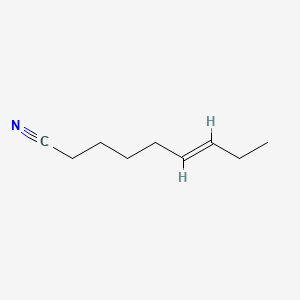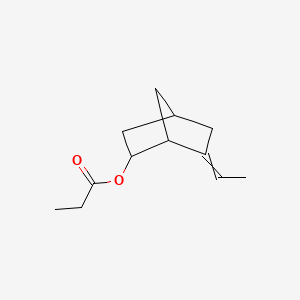![molecular formula C16H8N6O8S B14466721 2,2'-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole] CAS No. 66147-21-5](/img/structure/B14466721.png)
2,2'-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole] is a chemical compound belonging to the class of 1,3,4-oxadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. For 2,2’-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole], the synthesis can be achieved through the reaction of 3-nitrobenzohydrazide with sulfonyl chloride under acidic conditions. The reaction proceeds via the formation of an intermediate sulfonylhydrazide, which undergoes cyclization to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazoles often involve the use of high-throughput techniques and environmentally benign conditions. For instance, mechanochemical synthesis using ball milling has been employed to produce 1,3,4-oxadiazoles efficiently. This method avoids the use of solvents and reduces the reaction time significantly .
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole] undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C) for the reduction of nitro groups.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are commonly used.
Major Products
Reduction: The reduction of nitro groups yields the corresponding amines.
Substitution: Electrophilic substitution reactions yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole] involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole
- 5-(4-Nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole
Uniqueness
2,2’-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole] is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. The sulfonyl group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical reactions .
Properties
CAS No. |
66147-21-5 |
|---|---|
Molecular Formula |
C16H8N6O8S |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-5-[[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfonyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H8N6O8S/c23-21(24)11-5-1-3-9(7-11)13-17-19-15(29-13)31(27,28)16-20-18-14(30-16)10-4-2-6-12(8-10)22(25)26/h1-8H |
InChI Key |
IREJRPZSIBKZFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)S(=O)(=O)C3=NN=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[(2-Methyloctyl)oxy]methyl}oxirane](/img/structure/B14466676.png)


![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid](/img/structure/B14466689.png)






![2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate](/img/structure/B14466752.png)
